

# oligomycin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Oligomycin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Oligomycin A is a macrolide antibiotic produced by various species of Streptomyces, most notably Streptomyces diastatochromogenes.[1][2][3][4] It is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V) in the mitochondrial inner membrane. By binding to the F0 subunit, Oligomycin A blocks the proton channel, thereby inhibiting oxidative phosphorylation and halting ATP synthesis. This disruption of cellular bioenergetics has made Oligomycin A an invaluable tool in metabolic research and a compound of interest for its potential therapeutic applications, including its antifungal, antitumor, and nematicidal activities. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of Oligomycin A, along with detailed experimental protocols for its study.

# **Chemical Structure and Properties**

**Oligomycin A** is a complex 26-membered macrolide lactone with a spiroketal ring system. Its detailed chemical identity is crucial for understanding its specific interactions with biological targets.

Table 1: Chemical Identifiers and Properties of Oligomycin A



| Property          | Value                                                                                                                                                                                                                                                                                                | Source(s)                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| IUPAC Name        | (1R,4E,5'S,6S,6'S,7R,8S,10R,<br>11R,12S,14R,15S,16R,18E,20<br>E,22R,25S,27R,28S,29R)-22-<br>ethyl-7,11,14,15-tetrahydroxy-<br>6'-[(2R)-2-<br>hydroxypropyl]-5',6,8,10,12,14,<br>16,28,29-<br>nonamethylspiro[2,26-<br>dioxabicyclo[23.3.1]nonacosa-<br>4,18,20-triene-27,2'-<br>oxane]-3,9,13-trione | PubChem                                              |
| CAS Number        | 579-13-5                                                                                                                                                                                                                                                                                             | PubChem, Sigma-Aldrich                               |
| Molecular Formula | C45H74O11                                                                                                                                                                                                                                                                                            | PubChem, Sigma-Aldrich                               |
| Molecular Weight  | 791.06 g/mol                                                                                                                                                                                                                                                                                         | PubChem, Sigma-Aldrich                               |
| Appearance        | White to off-white solid powder                                                                                                                                                                                                                                                                      | InvivoChem                                           |
| Melting Point     | 150-151 °C                                                                                                                                                                                                                                                                                           | ChemicalBook                                         |
| Solubility        | Soluble in DMSO (>9.9 mg/mL), ethanol (10 mM), methanol, DMF, and acetone. Poorly soluble in water.                                                                                                                                                                                                  | APExBIO, R&D Systems,<br>Bioaustralis Fine Chemicals |

# **Biological Activity and Mechanism of Action**

The primary biological activity of **Oligomycin A** stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. This inhibition disrupts the proton motive force, leading to a cascade of cellular events.

## **Inhibition of ATP Synthase**

**Oligomycin A** binds to the F0 subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. This



disruption of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a sharp decrease in cellular ATP levels produced through oxidative phosphorylation.

## **Cytotoxicity and Anticancer Activity**

By depleting cellular ATP, **Oligomycin A** induces metabolic stress, which can trigger apoptosis in a variety of cell types, particularly those highly reliant on oxidative phosphorylation. This cytotoxic activity has been observed in numerous cancer cell lines.

Table 2: In Vitro Cytotoxicity of **Oligomycin A** (GI50 Values from NCI-60 Screen)



| Cell Line | Cancer Type         | GI50 (μM) |
|-----------|---------------------|-----------|
| CCRF-CEM  | Leukemia            | 0.01      |
| HL-60(TB) | Leukemia            | 0.01      |
| K-562     | Leukemia            | 0.01      |
| MOLT-4    | Leukemia            | 0.01      |
| RPMI-8226 | Leukemia            | 0.01      |
| SR        | Leukemia            | 0.01      |
| A549/ATCC | Non-Small Cell Lung | 0.032     |
| EKVX      | Non-Small Cell Lung | 0.01      |
| HOP-62    | Non-Small Cell Lung | 0.01      |
| HOP-92    | Non-Small Cell Lung | 0.01      |
| NCI-H226  | Non-Small Cell Lung | 0.01      |
| NCI-H23   | Non-Small Cell Lung | 0.01      |
| NCI-H322M | Non-Small Cell Lung | 0.01      |
| NCI-H460  | Non-Small Cell Lung | 0.01      |
| NCI-H522  | Non-Small Cell Lung | 0.01      |
| COLO 205  | Colon               | 0.01      |
| HCC-2998  | Colon               | 0.01      |
| HCT-116   | Colon               | 0.01      |
| HCT-15    | Colon               | 0.01      |
| HT29      | Colon               | 0.01      |
| KM12      | Colon               | 0.01      |
| SW-620    | Colon               | 0.01      |
| SF-268    | CNS                 | 0.01      |



| SF-295                                                                  | CNS                                                             | 0.01                                           |
|-------------------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------|
| SF-539                                                                  | CNS                                                             | 0.01                                           |
| SNB-19                                                                  | CNS                                                             | 0.01                                           |
| SNB-75                                                                  | CNS                                                             | 0.01                                           |
| U251                                                                    | CNS                                                             | 0.01                                           |
| LOX IMVI                                                                | Melanoma                                                        | 0.01                                           |
| MALME-3M                                                                | Melanoma                                                        | 0.01                                           |
| M14                                                                     | Melanoma                                                        | 0.01                                           |
| MDA-MB-435                                                              | Melanoma                                                        | 0.01                                           |
| SK-MEL-2                                                                | Melanoma                                                        | 0.01                                           |
| SK-MEL-28                                                               | Melanoma                                                        | 0.01                                           |
| SK-MEL-5                                                                | Melanoma                                                        | 0.01                                           |
| UACC-257                                                                | Melanoma                                                        | 0.01                                           |
|                                                                         |                                                                 |                                                |
| UACC-62                                                                 | Melanoma                                                        | 0.01                                           |
| UACC-62<br>IGROV1                                                       | Melanoma<br>Ovarian                                             | 0.01                                           |
|                                                                         |                                                                 |                                                |
| IGROV1                                                                  | Ovarian                                                         | 0.01                                           |
| IGROV1 OVCAR-3                                                          | Ovarian Ovarian                                                 | 0.01                                           |
| IGROV1 OVCAR-3 OVCAR-4                                                  | Ovarian Ovarian Ovarian                                         | 0.01<br>0.01<br>0.01                           |
| IGROV1  OVCAR-3  OVCAR-4  OVCAR-5                                       | Ovarian Ovarian Ovarian Ovarian                                 | 0.01<br>0.01<br>0.01<br>0.01                   |
| IGROV1  OVCAR-3  OVCAR-4  OVCAR-5  OVCAR-8                              | Ovarian Ovarian Ovarian Ovarian Ovarian                         | 0.01<br>0.01<br>0.01<br>0.01                   |
| IGROV1  OVCAR-3  OVCAR-4  OVCAR-5  OVCAR-8  NCI/ADR-RES                 | Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian         | 0.01<br>0.01<br>0.01<br>0.01<br>0.01           |
| IGROV1 OVCAR-3 OVCAR-4 OVCAR-5 OVCAR-8 NCI/ADR-RES SK-OV-3              | Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian | 0.01<br>0.01<br>0.01<br>0.01<br>0.01<br>0.01   |
| IGROV1  OVCAR-3  OVCAR-4  OVCAR-5  OVCAR-8  NCI/ADR-RES  SK-OV-3  786-0 | Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian Ovarian Renal   | 0.01  0.01  0.01  0.01  0.01  0.01  0.01  0.01 |



| CAKI-1          | Renal    | 0.01 |
|-----------------|----------|------|
| RXF 393         | Renal    | 0.01 |
| SN12C           | Renal    | 0.01 |
| TK-10           | Renal    | 0.01 |
| UO-31           | Renal    | 0.01 |
| PC-3            | Prostate | 0.01 |
| DU-145          | Prostate | 0.01 |
| MCF7            | Breast   | 0.01 |
| MDA-MB-231/ATCC | Breast   | 0.01 |
| HS 578T         | Breast   | 0.01 |
| BT-549          | Breast   | 0.01 |
| T-47D           | Breast   | 0.01 |
| MDA-MB-468      | Breast   | 0.01 |

Note: GI50 is the concentration required to inhibit cell growth by 50%. Data is from the NCI-60 screen and represents a single determination.

# Signaling Pathways Modulated by Oligomycin A

**Oligomycin A**'s impact on cellular energy status leads to the modulation of several key signaling pathways.

## **Apoptosis Induction**

Inhibition of ATP synthesis and the subsequent increase in the AMP:ATP ratio are potent triggers for the intrinsic pathway of apoptosis.





Click to download full resolution via product page

Oligomycin A-induced intrinsic apoptosis pathway.

## HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF- $1\alpha$ ) is a key transcription factor in the cellular response to low oxygen. **Oligomycin A** has been shown to inhibit the accumulation of HIF- $1\alpha$  under hypoxic conditions, not by affecting its synthesis, but by increasing its degradation. This is thought to occur because the inhibition of mitochondrial respiration by **Oligomycin A** increases the availability of oxygen for prolyl hydroxylases (PHDs), which mark HIF- $1\alpha$  for proteasomal degradation.



Click to download full resolution via product page

Inhibition of HIF-1 $\alpha$  accumulation by **Oligomycin A**.

### mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is sensitive to cellular energy status. By decreasing ATP levels and increasing the AMP:ATP ratio, **Oligomycin A** leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling.



Click to download full resolution via product page

Oligomycin A-mediated inhibition of mTORC1 signaling.

# **Experimental Protocols**



# Isolation and Purification of Oligomycin A from Streptomyces diastatochromogenes

This protocol provides a general workflow for the extraction and purification of **Oligomycin A**. Optimization may be required depending on the specific Streptomyces strain and culture conditions.





Click to download full resolution via product page

Workflow for **Oligomycin A** purification.



### Methodology:

- Fermentation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of Streptomyces diastatochromogenes. Incubate for 5-7 days at 28°C with shaking.
- Harvesting: Separate the mycelial mass from the culture broth by centrifugation.
- Extraction: Extract the mycelial biomass repeatedly with an organic solvent such as acetone
  or ethyl acetate. Combine the organic extracts.
- Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
- Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
- Fraction Collection and Analysis: Collect fractions and monitor the presence of Oligomycin
   A using thin-layer chromatography (TLC) by comparing with a standard.
- Preparative HPLC: Pool the fractions containing Oligomycin A and subject them to preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol-water gradient) for final purification.
- Verification: Confirm the identity and purity of the isolated Oligomycin A using analytical techniques such as mass spectrometry and NMR.

# Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function. **Oligomycin A** is a key component of this assay, used to determine the proportion of oxygen consumption coupled to ATP synthesis.





Click to download full resolution via product page

Seahorse XF Cell Mito Stress Test workflow.



### Methodology:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
- Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports of the sensor cartridge with Oligomycin A, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively). Typical final concentrations are 1-2 μM for Oligomycin A, 0.5-2 μM for FCCP, and 0.5 μM for Rotenone/Antimycin A.
- Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will
  measure the basal oxygen consumption rate (OCR). It will then sequentially inject the
  compounds and measure the OCR after each injection.
- Data Analysis: The Seahorse Wave software calculates key parameters of mitochondrial function:
  - Basal Respiration: The initial OCR before any injections.
  - ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin A.
  - Maximal Respiration: The OCR after the injection of FCCP.
  - Proton Leak: The OCR remaining after Oligomycin A injection.
  - Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.

## F1F0-ATP Synthase (Complex V) ATP Hydrolysis Assay

This spectrophotometric assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The activity is determined by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.



### Methodology:

- Reagent Preparation:
  - Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.
  - Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (PEP) to 1 mM, NADH to 0.4 mM, lactate dehydrogenase (LDH) to ~10 units/mL, and pyruvate kinase (PK) to ~25 units/mL.
  - o ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
  - Oligomycin A Stock Solution: 1 mM in DMSO.
- Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. The protein concentration should be determined.
- Assay Procedure:
  - Add the enzyme-coupling mix to a cuvette.
  - Add the mitochondrial/homogenate sample to the cuvette and mix.
  - Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
  - Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
  - $\circ$  After a stable linear rate is established, add **Oligomycin A** to a final concentration of 5  $\mu$ M to inhibit the F1F0-ATP synthase-dependent ATP hydrolysis.
- Data Analysis:
  - Calculate the rate of NADH oxidation (slope of the absorbance change over time) before and after the addition of **Oligomycin A**.



- The Oligomycin A-sensitive ATP hydrolysis activity is the difference between the rates before and after the addition of the inhibitor.
- The activity can be calculated using the molar extinction coefficient of NADH (6220 M<sup>-1</sup>cm<sup>-1</sup>).

### Conclusion

**Oligomycin A** remains a cornerstone tool for studying mitochondrial function and cellular bioenergetics. Its specific mechanism of action as an inhibitor of F1F0-ATP synthase provides a powerful means to dissect the roles of oxidative phosphorylation in various cellular processes. For drug development professionals, the potent cytotoxic effects of **Oligomycin A** and its ability to modulate key signaling pathways involved in cancer progression highlight its potential, and that of its analogs, as a lead compound for novel anticancer therapies. A thorough understanding of its chemical properties, biological activities, and the experimental methodologies for its study, as outlined in this guide, is essential for its effective application in both basic research and translational science.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. cenmed.com [cenmed.com]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [oligomycin A chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8069294#oligomycin-a-chemical-structure-and-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com